molecular formula C13H7Cl4NO2 B2980616 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-91-1

2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2980616
CAS No.: 338403-91-1
M. Wt: 351
InChI Key: PJWXNBJDQVKUQS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound features a trichloromethyl group, a chlorobenzoyl group, and a pyrrole ring, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where a chlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trichloromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on the compound’s interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. Research includes exploring their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-phenylethanone: Similar in structure but lacks the pyrrole ring.

    2,2,2-Trichloro-1-(4-chlorophenyl)ethanone: Similar but with a different substitution pattern on the benzoyl group.

Uniqueness

2,2,2-Trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the presence of both the pyrrole ring and the chlorobenzoyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWXNBJDQVKUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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